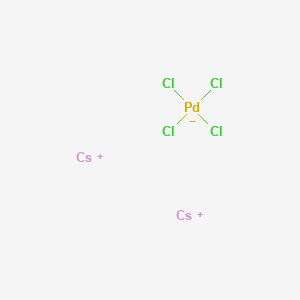

dicesium;tetrachloropalladium(2-)

Description

Significance of Tetrachloropalladate(2-) Complexes within Coordination Chemistry

Tetrachloropalladate(2-) complexes are of fundamental importance in coordination chemistry for several reasons:

Prototypical Square Planar Complexes: The [PdCl₄]²⁻ anion is a classic example of a d⁸ metal complex adopting a square planar geometry, a key concept in inorganic chemistry. The study of its electronic structure and bonding provides valuable insights into ligand field theory and molecular orbital theory for transition metal complexes.

Precursors for Catalysis: Tetrachloropalladate(2-) salts, including the dicesium, dipotassium, and disodium (B8443419) variants, are widely used as precursors for generating catalytically active palladium species. ontosight.aisigmaaldrich.comcymitquimica.com These complexes are foundational to many palladium-catalyzed cross-coupling reactions, which are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. libretexts.orglibretexts.org The 2010 Nobel Prize in Chemistry awarded to Richard Heck, Ei-ichi Negishi, and Akira Suzuki underscored the immense importance of these reactions. libretexts.org

Synthesis of Novel Materials: These complexes serve as starting materials for the synthesis of a diverse range of materials, including palladium nanoparticles, metal-organic frameworks (MOFs), and other coordination compounds with tailored properties. sigmaaldrich.comcymitquimica.com For instance, potassium tetrachloropalladate(II) has been used to synthesize palladium nanoparticles for the catalytic degradation of organic pollutants. sigmaaldrich.com

The general properties of tetrachloropalladate salts are summarized in the table below.

| Property | Description |

| Chemical Formula | M₂[PdCl₄] (where M is an alkali metal like Cs, K, Na) |

| Appearance | Typically reddish-brown or yellow to orange crystalline solids. ontosight.aicymitquimica.comwikipedia.org |

| Solubility | Generally soluble in water. ontosight.aicymitquimica.comwikipedia.org |

| Coordination Geometry | Square planar around the central palladium(II) ion. wikipedia.org |

Overview of Current Research Paradigms for Palladium(II) Halide Complexes

Current research on palladium(II) halide complexes, including tetrachloropalladates, is vibrant and multifaceted. Key areas of investigation include:

Development of Novel Catalysts: A significant research effort is directed towards designing new palladium(II) halide complexes with enhanced catalytic activity, selectivity, and stability. mdpi.comorganic-chemistry.org This includes the synthesis of complexes with novel ligands to fine-tune the electronic and steric properties of the palladium center.

Mechanistic Studies: Researchers are employing a combination of experimental techniques (such as spectroscopy and kinetics) and computational methods (like Density Functional Theory - DFT) to elucidate the detailed mechanisms of palladium-catalyzed reactions. rsc.orgnih.gov Understanding these mechanisms is crucial for optimizing reaction conditions and developing more efficient catalytic systems.

Applications in Materials Science: The use of palladium(II) halide complexes as precursors for advanced materials continues to be an active area of research. sigmaaldrich.comcymitquimica.com This includes the fabrication of nanomaterials with unique optical and electronic properties, as well as the development of functional metal-organic frameworks for applications such as gas sensing. sigmaaldrich.com

Exploration of New Reactions: Scientists are continuously exploring new types of chemical transformations that can be catalyzed by palladium(II) halide complexes, expanding the toolkit of synthetic chemists. libretexts.orgnih.gov

Recent studies have explored the synthesis and characterization of novel palladium(II) halide complexes with potential applications in various fields. For example, a new palladium(II) halide complex was recently synthesized and investigated for its therapeutic potential. nih.govrsc.org Furthermore, the structural and reactive properties of tetranitratopalladate(II) salts have been studied for their applicability in palladium deposition for catalytic applications. nih.gov

The ongoing research into palladium(II) halide complexes, with tetrachloropalladates as a cornerstone, promises to deliver further innovations in catalysis, materials science, and fundamental inorganic chemistry.

Properties

Molecular Formula |

Cl4Cs2Pd |

|---|---|

Molecular Weight |

514.0 g/mol |

IUPAC Name |

dicesium;tetrachloropalladium(2-) |

InChI |

InChI=1S/4ClH.2Cs.Pd/h4*1H;;;/q;;;;2*+1;+2/p-4 |

InChI Key |

PAOLFNLCEGCWBG-UHFFFAOYSA-J |

Canonical SMILES |

Cl[Pd-2](Cl)(Cl)Cl.[Cs+].[Cs+] |

Origin of Product |

United States |

Crystallographic Characterization and Structural Elucidation of Cs₂ Pdcl₄

Single-Crystal X-ray Diffraction Studies of Cs₂[PdCl₄] and Its Derivatives

The crystal structure of Cs₂[PdCl₄] is characterized by discrete, square planar [PdCl₄]²⁻ anions. The palladium(II) center is coordinated to four chloride ions. The cesium cations occupy positions within the crystal lattice that balance the charge of the anionic complex.

Derivatives of Cs₂[PdCl₄] have also been investigated to understand the influence of cation substitution on the crystal structure. By replacing cesium with other alkali metals, researchers can systematically study changes in lattice parameters and coordination environments.

Advanced Refinement Techniques in Crystal Structure Determination

The process of determining a crystal structure from diffraction data involves more than just data collection; it requires sophisticated refinement techniques to achieve an accurate and detailed model of the atomic arrangement.

Application of Contemporary Software for Crystallographic Data Processing and Refinement

Modern crystallography relies heavily on specialized software packages to process the vast amount of data generated by diffractometers and to refine the crystal structure. numberanalytics.comnumberanalytics.comiucr.orgquora.comunc.edunumberanalytics.comcam.ac.uk Programs such as SHELX, Olex2, and PLATON are widely used for structure solution, refinement, and validation. numberanalytics.comnumberanalytics.comiucr.org These software suites employ complex algorithms to translate the measured reflection intensities into a coherent three-dimensional model of the crystal. numberanalytics.com

For powder diffraction data, Rietveld refinement software like FULLPROF and Profex are essential. researchgate.netprofex-xrd.orgyoutube.com These programs refine the crystal structure parameters by fitting the entire calculated diffraction pattern to the experimental data, accounting for instrumental and sample-related factors.

The table below lists some of the commonly used software in crystallographic analysis:

| Software | Primary Function |

| SHELX | Structure solution and refinement |

| Olex2 | Structure solution, refinement, and visualization |

| PLATON | Structure validation and analysis |

| FULLPROF | Rietveld refinement of powder diffraction data |

| Profex | Rietveld refinement with a graphical user interface |

| CCDC Mercury | Structure visualization and analysis |

Methodologies for Data Integration and Correction

Raw diffraction data must undergo several correction procedures to ensure the accuracy of the final crystal structure. numberanalytics.com Data integration is the process of determining the intensity of each diffraction spot from the raw detector images. numberanalytics.comiucr.org This involves identifying the peak boundaries and subtracting the background noise.

Absorption correction is a critical step, especially for compounds containing heavy elements like palladium and cesium, which strongly absorb X-rays. cancer.govnumberanalytics.comresearchgate.netnih.goviucr.org Failure to correct for absorption can lead to significant errors in the determined bond lengths and angles. numberanalytics.com Various methods, including analytical corrections based on the crystal's shape and empirical methods that use the redundancy of the data, are employed to mitigate this effect. cancer.goviucr.org Other corrections, such as for Lorentz and polarization factors, are also applied to the data. ucl.ac.uk

Structural Relationships and Isotypism within Alkali Metal Tetrachloropalladates

Isotypism refers to the phenomenon where different compounds crystallize in the same or very similar structures. The alkali metal tetrachloropalladates, with the general formula A₂[PdCl₄] (where A is an alkali metal), provide an excellent series for studying structural relationships and the effects of cation size on the crystal lattice.

For instance, comparing the crystal structure of Cs₂[PdCl₄] with that of its lighter congeners, such as disodium (B8443419) tetrachloropalladate (Na₂[PdCl₄]), reveals differences in their crystallographic parameters, as shown in the table below. nih.govmaterialsproject.org

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) |

| Cs₂[PdCl₄] | Tetragonal | P4/mmm | 7.583 | 7.583 | 4.767 |

| Na₂[PdCl₄] | Orthorhombic | Pnma | - | - | - |

Note: Complete unit cell parameters for Na₂[PdCl₄] from experimental data would be required for a full comparison.

The larger cesium cation in Cs₂[PdCl₄] can accommodate a higher coordination number from the surrounding chloride ions of the [PdCl₄]²⁻ anions compared to the smaller sodium cation in Na₂[PdCl₄]. This leads to different packing arrangements and, consequently, different crystal symmetries.

Pressure-Induced Structural Transformations in Cs₂[PdCl₄]-Containing Systems

The application of high pressure can induce significant changes in the crystal structure of materials, leading to phase transitions. aps.orgaps.orgnih.govresearchgate.net In systems containing Cs₂[PdCl₄], high-pressure studies can provide valuable insights into the compressibility of the structure and the stability of different crystalline phases.

As pressure is applied to a crystal of Cs₂[PdCl₄], the interatomic distances decrease, which can lead to a rearrangement of the atoms into a more compact structure. aps.org These pressure-induced phase transitions are often reversible. The study of such transformations can reveal information about the potential energy landscape of the compound and the relative stability of different polymorphs. For example, a transition might involve a change in the coordination environment of the palladium or cesium ions, or a distortion of the [PdCl₄]²⁻ square planar geometry. mdpi.com

The investigation of pressure-induced phenomena in Cs₂[PdCl₄] and related compounds contributes to a fundamental understanding of how materials behave under extreme conditions. nih.govmdpi.com

Spectroscopic Characterization of Dicesium Tetrachloropalladium 2

Electronic Spectroscopy for Probing Ligand Field Transitions (e.g., UV-Vis)

Electronic spectroscopy, particularly in the ultraviolet-visible (UV-Vis) region, is used to study the electronic transitions within the d-orbitals of the palladium(II) center. As a d⁸ metal ion in a square planar environment, the [PdCl₄]²⁻ anion has a series of accessible electronic states that give rise to a characteristic absorption spectrum.

The electronic transitions in square-planar complexes are often referred to as d-d or ligand field transitions. everyscience.comacs.org These transitions involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital. For a d⁸ ion in a D₄h field, the d-orbitals split into four distinct energy levels. The ground state is a spin-singlet, designated as ¹A₁g.

The absorption spectra of aqueous solutions of tetrachloropalladate(II) complexes, such as K₂PdCl₄, show characteristic bands corresponding to these transitions. acs.orgosti.gov The spin-allowed d-d transitions are typically observed in the visible region of the spectrum. For K₂PdCl₄, transitions to the ¹A₂g and ¹E₉ states are assigned at approximately 21,700 cm⁻¹ and 23,200 cm⁻¹, respectively. acs.orgosti.gov These bands are relatively weak due to being Laporte-forbidden.

In addition to the d-d bands, more intense bands are observed in the UV region. These are assigned as ligand-to-metal charge transfer (LMCT) transitions, where an electron is excited from a chlorine-based ligand orbital to a vacant d-orbital on the palladium atom. libretexts.org For K₂PdCl₄, a low-intensity LMCT band is found at 37,400 cm⁻¹. acs.orgosti.gov Another characteristic band often observed in solutions of palladium chloride is around 420-425 nm (approximately 23,800-23,500 cm⁻¹), which can be attributed to a Cl p → Pd s transition, particularly in dimeric species. researchgate.netrsc.org

Table 3: Electronic Transitions for the [PdCl₄]²⁻ Anion in Aqueous Solution

| Transition Assignment | Energy (cm⁻¹) | Wavelength (nm) | Type |

| ¹A₂g ← ¹A₁g | 21,700 | 461 | d-d |

| ¹E₉ ← ¹A₁g | 23,200 | 431 | d-d |

| ¹A₂ᵤ ← ¹A₁g | 37,400 | 267 | LMCT |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Characterization

While the palladium-105 (B3064671) (¹⁰⁵Pd) nucleus is NMR-active, its low natural abundance and quadrupolar nature make it challenging to observe directly. Therefore, NMR studies of dicesium tetrachloropalladium(2-) in solution would typically focus on other nuclei if applicable, or be used to characterize the complex in solution more generally.

For dicesium tetrachloropalladium(2-), ¹³³Cs NMR could be employed to study the environment of the cesium counter-ions in solution. However, since the tetrachloropalladate(II) anion is diamagnetic, it does not produce the large paramagnetic shifts that can make NMR a powerful tool for studying paramagnetic transition metal complexes.

The primary utility of NMR in this context is often to confirm the integrity of the complex in solution and to study ligand exchange or reaction kinetics. For instance, if dicesium tetrachloropalladium(2-) is dissolved in a solvent like DMSO-d₆ or a mixture of DMSO-d₆ and pyridine-d₅, NMR can be used to monitor the stability of the [PdCl₄]²⁻ anion and detect the formation of new species through solvent coordination or other reactions. rsc.orgnih.gov Two-dimensional NMR techniques, such as HSQC, can be particularly powerful for characterizing the components of a solution containing the complex. nih.gov While direct NMR data on dicesium tetrachloropalladium(2-) itself is not extensively reported in the literature, the principles of NMR spectroscopy are widely applied to study the solution behavior of similar palladium complexes. researchgate.net

Theoretical and Computational Investigations of Electronic Structure and Bonding in Pdcl₄ ²⁻

First-Principles Calculations for Predicting Electronic Properties

First-principles, or ab initio, calculations are based on the fundamental laws of quantum mechanics without relying on empirical parameters. These methods provide a rigorous framework for predicting the electronic properties of molecules like [PdCl₄]²⁻. db-thueringen.deu-tokyo.ac.jp First-principles DFT calculations have been used to analyze the properties of various materials containing low-index palladium facets. rsc.org These calculations can predict a wide range of properties, including electronic band structures, density of states, and the nature of chemical bonding. materialsproject.orgu-tokyo.ac.jp For instance, first-principles calculations have been employed to investigate the electronic structure and thermoelectric properties of materials containing the [PdCl₄]²⁻ unit. researchgate.netresearchgate.net

Theoretical Models for Metal-Ligand Bonding and Electron Correlation in Tetrachloropalladate(2-)

The bonding in [PdCl₄]²⁻ involves a complex interplay of electrostatic and covalent interactions between the central palladium ion and the chloride ligands. Several theoretical models are used to describe this metal-ligand bonding.

Ligand Field Theory (LFT) provides a qualitative framework for understanding the splitting of the d-orbitals of the metal ion in the presence of the ligands. umb.eduuomustansiriyah.edu.iq However, DFT calculations offer a more quantitative description of the bonding, revealing significant covalent character in the Pd-Cl bonds. montana.edu Studies have shown that the Pd-Cl bonds in [PdCl₄]²⁻ are highly covalent. montana.edu

Electron correlation, which refers to the interaction between electrons, is a critical factor in accurately describing the electronic structure of transition metal complexes. libretexts.org Different theoretical approaches account for electron correlation to varying degrees. Hartree-Fock theory, for example, neglects electron correlation, while more advanced methods like Configuration Interaction (CI) and Coupled Cluster (CC) theory provide more accurate descriptions but are computationally more demanding. libretexts.org DFT inherently includes some electron correlation through the exchange-correlation functional. The treatment of d-d interelectron repulsion can differ between LFT and DFT, leading to different d-orbital energy sequences. researchgate.net For low-spin d⁸ complexes like [PdCl₄]²⁻, DFT calculations sometimes predict a different ordering of d-orbitals compared to experimental findings, a discrepancy that can be attributed to the way DFT handles interelectron repulsion. researchgate.net

Computational Simulation of Spectroscopic Signatures

Computational methods are invaluable for simulating and interpreting the spectroscopic signatures of molecules. For [PdCl₄]²⁻, theoretical calculations have been used to simulate its UV-Vis and other spectra.

Time-dependent DFT (TD-DFT) is a widely used method for calculating electronic excitation energies and simulating UV-Vis absorption spectra. acs.org TD-DFT calculations have been performed on [PdCl₄]²⁻ to assign the observed electronic transitions. researchgate.net However, the calculated transition energies can sometimes be lower than the experimental values. researchgate.net The choice of functional and the inclusion of solvent effects can influence the accuracy of the simulated spectra. cardiff.ac.ukcardiff.ac.uk

The table below presents a comparison of experimentally observed and computationally predicted d-d electronic transitions for [PdCl₄]²⁻.

| Transition | Experimental Energy (eV) | TD-DFT Calculated Energy (eV) |

| ¹A₂g <--- ¹A₁g | ~2.34 | Lower than observed researchgate.net |

| ¹E₉ <--- ¹A₁g | ~3.18 | Lower than observed researchgate.net |

| ¹B₁g <--- ¹A₁g | - | Lower than observed researchgate.net |

Note: The calculated energies are often underestimated by up to 30%. researchgate.net The ordering of the excited states can also vary depending on the computational method used. acs.orgresearchgate.net

Mechanistic Studies of Chemical Reactivity and Solution Behavior

Ligand Exchange Mechanisms in Square Planar Palladium(II) Complexes

Table 1: Comparison of Primary Ligand Substitution Mechanisms

| Mechanism | Abbreviation | Key Characteristic | Intermediate | Coordination Number of Intermediate |

|---|---|---|---|---|

| Dissociative | D (or SN1) | Bond-breaking precedes bond-making. | Three-coordinate | Decreased |

| Associative | A (or SN2) | Bond-making precedes bond-breaking. | Five-coordinate | Increased |

A pure dissociative (D) mechanism, analogous to the SN1 reaction in organic chemistry, involves the initial cleavage of the metal-ligand bond to form a coordinatively unsaturated intermediate. fiveable.melibretexts.orgdalalinstitute.com In the case of a square planar complex, this would generate a three-coordinate trigonal planar intermediate. fiveable.me The incoming ligand then coordinates to this highly reactive intermediate in a rapid subsequent step. dalalinstitute.com

The rate-determining step is the initial dissociation of the leaving group. fiveable.melibretexts.org Consequently, the reaction rate would be independent of the nature and concentration of the incoming ligand. However, this pathway is not typically favored for 16-electron square planar d⁸ complexes like those of Palladium(II), as the associative pathway is energetically more accessible. fiveable.melibretexts.org Factors that could favor a dissociative pathway include significant steric crowding in the ground state complex, which would be relieved upon dissociation of a ligand. libretexts.org

The associative (A) mechanism is the most common pathway for ligand substitution in 16-electron square planar complexes, including [PdCl₄]²⁻. libretexts.orgyoutube.comcbpbu.ac.in This pathway is analogous to the SN2 mechanism and is characterized by the initial formation of a bond between the metal center and the incoming nucleophilic ligand (Y). econtent.inwikipedia.org This association leads to a five-coordinate intermediate, which then loses the leaving group (X). wikipedia.orglibretexts.org

The incoming ligand attacks the square planar complex from a position above or below the plane of the complex. cbpbu.ac.inuomustansiriyah.edu.iq This approach utilizes an empty pz orbital on the palladium center to form the new bond. econtent.in The resulting five-coordinate intermediate typically adopts a trigonal bipyramidal geometry. youtube.comuomustansiriyah.edu.iqlibretexts.org This intermediate is a discrete species, and its formation is generally the rate-determining step. wikipedia.org Because the incoming ligand is involved in this slow step, the reaction rate shows a strong dependence on the identity and concentration of that ligand. youtube.comcbpbu.ac.in The associative nature of the mechanism is supported by the large negative entropies and volumes of activation often observed for these reactions, which indicate an increase in order and compression in the transition state. youtube.comecontent.in

An interchange (I) mechanism is a concerted process where the entering ligand begins to form a bond as the leaving ligand's bond begins to break, without the formation of a distinct, detectable intermediate. econtent.inwikipedia.orgkccollege.ac.in The process proceeds through a single transition state. econtent.in

The interchange mechanism is further classified based on the relative importance of bond-making versus bond-breaking in the transition state:

Associative Interchange (Iₐ): If bond formation with the incoming ligand is more significant than the cleavage of the bond to the leaving group in the transition state, the mechanism is termed associative interchange. wikipedia.orgkccollege.ac.in This is the most widely accepted description for substitutions in square planar Pd(II) and Pt(II) complexes. libretexts.org The rate is sensitive to the nature of the incoming nucleophile. wikipedia.org

Dissociative Interchange (IᏧ): If bond-breaking is more advanced than bond-making in the transition state, the mechanism is a dissociative interchange. wikipedia.orgkccollege.ac.in The influence of the incoming ligand on the rate is less pronounced.

Kinetics of Ligand Substitution Reactions Involving [PdCl₄]²⁻slideshare.net

The kinetics of ligand substitution in square planar complexes like [PdCl₄]²⁻ are generally described by a two-term rate law, which provides strong evidence for parallel reaction pathways. libretexts.orglibretexts.org Palladium(II) complexes are known to be significantly more reactive than their platinum(II) analogs, with reaction rates that are typically 10⁴ to 10⁵ times faster. researchgate.net

The general rate law is expressed as: Rate = k₁[Complex] + k₂[Complex][Y]

Where:

[Complex] is the concentration of the palladium complex.

[Y] is the concentration of the entering ligand.

k₁ and k₂ are the rate constants for the two respective pathways.

Table 2: Interpretation of the Two-Term Rate Law for Square Planar Substitution

| Term | Order | Corresponding Pathway | Description |

|---|---|---|---|

| k₁[Complex] | First-order | Solvent-assisted (pseudo-first-order) | The solvent (S) acts as the initial nucleophile, displacing a ligand in the rate-determining step to form a solvated intermediate, [PdCl₃(S)]⁻. This intermediate then reacts rapidly with the entering ligand Y. youtube.comlibretexts.orglibretexts.org Because the solvent is in large excess, its concentration is effectively constant. econtent.inlibretexts.org |

The relative importance of the two pathways depends on the nucleophilicity of the entering ligand Y and the coordinating ability of the solvent. libretexts.org A strongly nucleophilic entering ligand will favor the k₂ pathway, while a poorly nucleophilic ligand in a strongly coordinating solvent will favor the k₁ pathway.

Influence of Ionic Environment and Solvent on Reaction Rates and Speciationcbpbu.ac.innih.gov

Solvent Effects: The choice of solvent can dramatically alter reaction rates and even the mechanism. solubilityofthings.comrsc.orgwhiterose.ac.uk

Polarity and Dielectric Constant: For reactions involving charged species, solvent polarity is paramount. Polar solvents can stabilize charged transition states, accelerating the reaction. researchgate.netchemrxiv.org According to electrostatic principles, the logarithm of the rate constant for an ionic reaction can show a linear relationship with the reciprocal of the solvent's dielectric constant. dalalinstitute.com

Hydrogen Bonding: Solvents capable of hydrogen bonding can interact with ligands or the complex itself, altering electron density and reactivity. chemrxiv.org

Ionic Strength Effects: The rate of reactions between ions is sensitive to the total concentration of ions in the solution, a property known as ionic strength. dalalinstitute.com

An increase in ionic strength will increase the rate of reaction between ions of the same sign. dalalinstitute.com

Redox Chemistry of Palladium(II) Complexes

The tetrachloropalladate(II) ion is a common and important precursor in palladium chemistry, particularly in catalysis, where the Pd(II)/Pd(0) redox couple is fundamental. whiterose.ac.uknih.gov

The reduction of Pd(II) to Pd(0) is a key activation step in many cross-coupling catalytic cycles (e.g., Suzuki, Heck, Sonogashira reactions). whiterose.ac.uk The [PdCl₄]²⁻ complex can be reduced by various reagents to generate highly reactive, coordinatively unsaturated Pd(0) species, which are the true catalysts. Solvents themselves, such as DMF, can sometimes act as reducing agents. whiterose.ac.uk

The redox potential of a palladium complex is not fixed; it is strongly modulated by the nature of the ligands coordinated to the metal center. nih.gov Electron-donating ligands tend to make the complex easier to oxidize (and harder to reduce), while electron-withdrawing ligands have the opposite effect. While the standard potential for the [PdCl₄]²⁻/Pd(0) couple is a benchmark, ligand substitution reactions that occur in solution mean that the effective redox potential will depend on the specific palladium species present.

Although less common for simple halide complexes, oxidation of Pd(II) to higher oxidation states such as Pd(III) and Pd(IV) is also possible. rsc.orgrsc.org These higher oxidation states are often proposed as key intermediates in certain catalytic reactions, particularly in C-H functionalization reactions. rsc.org The stability and accessibility of these higher oxidation states are also highly dependent on the supporting ligand framework. nih.govacs.org

Pressure-Induced Internal Redox Reactions in Related Tetrachloropalladates

The application of high pressure to square-planar palladium(II) complexes, including tetrachloropalladates, can trigger internal redox reactions. This phenomenon involves the reduction of the Pd(II) center to Pd(0) and the concurrent oxidation of a ligand or counterion. These transformations are often accompanied by dramatic color changes, known as piezochromism, as the electronic structure of the complex is altered.

Under ambient conditions, the d-orbitals of the Pd(II) ion in a square-planar [PdCl₄]²⁻ complex are split in energy. The application of pressure reduces the interatomic distances, leading to increased overlap between the metal and ligand orbitals. This increased overlap can destabilize the filled d-orbitals of the palladium center and stabilize the empty orbitals of the ligands or surrounding counterions.

At a critical pressure, it becomes energetically favorable for an electron to transfer from a high-lying palladium d-orbital to a low-lying acceptor orbital. This results in the formation of palladium metal (Pd(0)) and oxidized species. The specific products of these redox reactions are dependent on the nature of the counterions and the surrounding chemical environment.

Solid-State Associative Reactions and Coordination Compression Mechanisms

High pressure can also drive solid-state associative reactions in coordination compounds, leading to an increase in the coordination number of the central metal ion. This process is often explained by the coordination compression mechanism.

The coordination compression mechanism posits that pressure reduces the radii of both the central metal atom and the coordinating ligand atoms. This reduction in atomic radii allows for the accommodation of more ligands in the coordination sphere of the metal. Consequently, a compound may undergo a phase transition to a structure with a higher coordination number.

An example of this can be seen in the pressure-induced transformation of a two-dimensional coordination polymer, which undergoes an isostructural phase transition triggered by a topochemical reaction. nih.gov In this case, the coordination of the cadmium center increases from 6-fold to 7-fold as pressure facilitates the formation of a new bond with a nitrate (B79036) anion. nih.gov This type of transformation, where the coordination number increases under pressure, is a general trend observed in coordination chemistry and is the inverse of the more commonly observed temperature-induced coordination changes. nih.gov

The table below summarizes the pressure-induced changes in coordination.

| Parameter | Phase I (Low Pressure) | Phase II (High Pressure) |

| Cd Coordination Number | 6 | 7 |

| New Bond Formed | - | Cd-O (with nitrate anion) |

Q & A

Q. How can isotopic labeling (e.g., ¹⁰⁶Pd) clarify mechanistic pathways in palladium leaching studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.